molecular formula C11H10N2O B14893747 3-(Hydroxymethyl)-1-methyl-1H-indole-6-carbonitrile

3-(Hydroxymethyl)-1-methyl-1H-indole-6-carbonitrile

Cat. No.: B14893747
M. Wt: 186.21 g/mol
InChI Key: WXMZZUJVAMUBGV-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-1-methyl-1H-indole-6-carbonitrile is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities. This particular compound features a hydroxymethyl group at the 3-position, a methyl group at the 1-position, and a carbonitrile group at the 6-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)-1-methyl-1H-indole-6-carbonitrile can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core

Industrial Production Methods

Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale operations. This includes using efficient catalysts, optimizing reaction conditions such as temperature and pressure, and employing continuous flow reactors to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)-1-methyl-1H-indole-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC (Pyridinium chlorochromate), KMnO4 (Potassium permanganate)

    Reduction: LiAlH4 (Lithium aluminium hydride), H2/Pd-C (Hydrogenation with palladium on carbon)

    Substitution: HNO3 (Nitric acid), Br2 (Bromine), SO3 (Sulfur trioxide)

Major Products Formed

    Oxidation: 3-(Formyl)-1-methyl-1H-indole-6-carbonitrile, 3-(Carboxyl)-1-methyl-1H-indole-6-carbonitrile

    Reduction: 3-(Hydroxymethyl)-1-methyl-1H-indole-6-amine

    Substitution: 3-(Hydroxymethyl)-1-methyl-5-nitro-1H-indole-6-carbonitrile, 3-(Hydroxymethyl)-1-methyl-5-bromo-1H-indole-6-carbonitrile

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-1-methyl-1H-indole-6-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The hydroxymethyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets . Additionally, the indole ring system can interact with various biological macromolecules, contributing to its bioactivity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Hydroxymethyl)-1-methyl-1H-indole-5-carbonitrile
  • 3-(Hydroxymethyl)-1-methyl-1H-indole-7-carbonitrile
  • 3-(Hydroxymethyl)-1-methyl-1H-indole-6-carboxamide

Uniqueness

3-(Hydroxymethyl)-1-methyl-1H-indole-6-carbonitrile is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of the hydroxymethyl group at the 3-position and the carbonitrile group at the 6-position provides distinct properties compared to other indole derivatives .

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

3-(hydroxymethyl)-1-methylindole-6-carbonitrile

InChI

InChI=1S/C11H10N2O/c1-13-6-9(7-14)10-3-2-8(5-12)4-11(10)13/h2-4,6,14H,7H2,1H3

InChI Key

WXMZZUJVAMUBGV-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C=C(C=C2)C#N)CO

Origin of Product

United States

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